MFCD02979423
Description
"MFCD02979423" (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its bromine (Br), chlorine (Cl), and boronic acid (B(OH)₂) substituents on an aromatic ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Key physicochemical properties include:
- LogP (XLOGP3): 2.15 (indicative of moderate lipophilicity)
- Solubility: 0.24 mg/mL in aqueous media
- Bioavailability Score: 0.55 (moderate)
Its synthesis involves palladium-catalyzed coupling in a tetrahydrofuran (THF)/water system at 75°C, yielding a purity suitable for pharmaceutical research .
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3OS/c25-21-9-8-15(11-22(21)26)10-19-14-28-24(31-19)29-23(30)18(13-27)12-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,11-12,14H,10H2,(H,28,29,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHRKJDNRERTN-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979423 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.
Step 3: Purification of the intermediate compounds through recrystallization or chromatography.
Step 4: Final assembly of this compound under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent quality. The process typically involves:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Product Isolation: Using techniques like distillation or crystallization to isolate the final product.
Quality Control: Conducting rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD02979423 undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with others using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkyl groups in the presence of catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
MFCD02979423 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical manufacturing.
Mechanism of Action
The mechanism of action of MFCD02979423 involves its interaction with specific molecular targets and pathways. It binds to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. This interaction can trigger a cascade of biochemical reactions, ultimately affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: (3-Bromo-5-chlorophenyl)boronic acid
- CAS: 1046861-20-4 (same as "MFCD02979423")
- Similarity Score: 0.87 (structural)
- Key Differences:
Compound 2: (6-Bromo-2,3-dichlorophenyl)boronic acid
- CAS: Not explicitly listed (see for analogous structures)
- Similarity Score: 0.71 (structural)
- Key Differences:
Comparison with Functionally Similar Compounds
Compound 3: 2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1)
- Molecular Formula: C₇H₅BrO₂
- Molecular Weight: 201.02 g/mol
- Functional Similarity: Used in catalysis and medicinal chemistry (e.g., as a kinase inhibitor precursor).
- Key Differences:
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
Research Findings and Implications
Structural vs. Functional Utility:
- "this compound" outperforms its structural analogs in cross-coupling reactions due to its boronic acid group, enabling efficient carbon-carbon bond formation .
- The benzimidazole derivative (CAS: 1761-61-1) excels in solubility and green synthesis but lacks catalytic versatility .
Industrial Scalability:
- Palladium-based synthesis of "this compound" offers high yield but raises environmental concerns compared to A-FGO-catalyzed routes .
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